
Tetracosa-9,15-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosa-9,15-dienoic acid is a long-chain fatty acid with the molecular formula C24H44O2 It is characterized by the presence of two double bonds located at the 9th and 15th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method to synthesize tetracosa-9,15-dienoic acid involves the preparation of fatty acid methyl esters (FAME) from rat erythrocyte lipids using thin layer chromatography (TLC). The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by acid methanolysis to prepare the FAME . This method yields pure fatty acid methyl esters, including this compound.
Industrial Production Methods
the synthesis of similar long-chain dienoic acids often involves catalytic processes, such as the Cp2TiCl2-catalyzed cross-cyclomagnesiation of terminal aliphatic and O-containing 1,2-dienes with Grignard reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosa-9,15-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Tetracosa-9,15-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain dienoic acids in various chemical reactions.
Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.
Industry: Used in the synthesis of specialized polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of tetracosa-9,15-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the molecule allow it to participate in various biochemical pathways, including lipid metabolism and signal transduction. It can act as a substrate for enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9-tetracosadienoic acid: Another long-chain dienoic acid with double bonds at the 5th and 9th positions.
9,15-octadecadienoic acid: A shorter chain dienoic acid with similar double bond positions.
Uniqueness
Tetracosa-9,15-dienoic acid is unique due to its specific double bond positions and long carbon chain, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
868657-17-4 |
|---|---|
Molekularformel |
C24H44O2 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
tetracosa-9,15-dienoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16H,2-8,11-14,17-23H2,1H3,(H,25,26) |
InChI-Schlüssel |
QMLKECPAWQJQLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


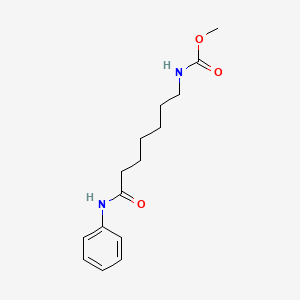
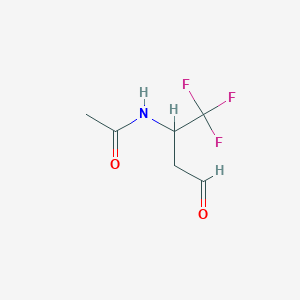

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
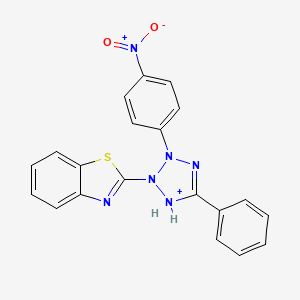
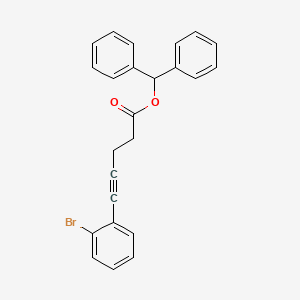
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
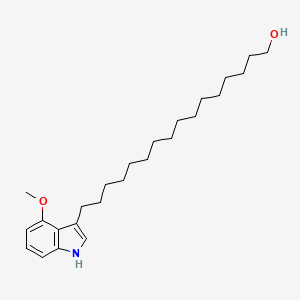
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
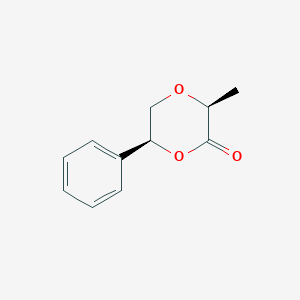
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
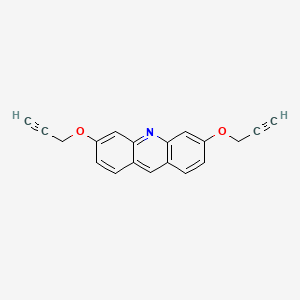
![[3,5-Bis(4-methylphenyl)phenyl]boronic acid](/img/structure/B12527268.png)
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)
